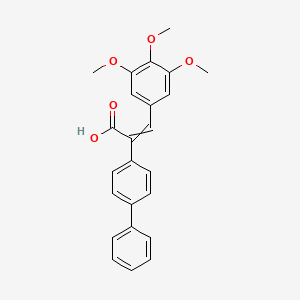
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of two aromatic rings and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-phenylbenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Oxidation: The α,β-unsaturated ketone is then oxidized using an oxidizing agent such as potassium permanganate to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated system to a saturated system, resulting in the formation of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated acids.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s aromatic structure makes it useful in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The trimethoxyphenyl group can enhance its binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
- 2-(4-phenylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
- 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid
Comparison:
- 2-(4-phenylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid: This compound lacks one methoxy group compared to 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid, which may affect its reactivity and binding properties.
- 2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid: This compound has a saturated propanoic acid moiety instead of the unsaturated propenoic acid, which can influence its chemical reactivity and biological activity.
The unique combination of the trimethoxyphenyl and propenoic acid moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C24H22O5/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-20(24(25)26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,1-3H3,(H,25,26) |
InChI Key |
BGBZINXZBCPRCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















